Product packaging for 7-Chloroisothiazolo[4,5-b]pyridine(Cat. No.:)

7-Chloroisothiazolo[4,5-b]pyridine

Cat. No.: B14884137
M. Wt: 170.62 g/mol
InChI Key: FXTWPPMMCJHPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Fused Nitrogen and Sulfur Heterocycles in Contemporary Chemical Research

Fused heterocyclic compounds incorporating both nitrogen and sulfur atoms are integral to numerous areas of chemical research. These structural motifs are present in a wide array of biologically active molecules, including many approved pharmaceutical agents. The presence of both nitrogen and sulfur atoms in a fused ring system often imparts unique electronic and conformational properties, leading to specific interactions with biological targets. Researchers are continually exploring novel synthetic routes to access these complex scaffolds and to investigate their structure-activity relationships (SAR) in the pursuit of new therapeutic agents and functional materials. rsc.org The inherent reactivity and potential for diverse functionalization make these heterocycles attractive building blocks in organic synthesis. rsc.org

Overview of the Isothiazolo[4,5-b]pyridine Scaffold in Academic Exploration

The isothiazolo[4,5-b]pyridine scaffold, a bicyclic system comprising a pyridine (B92270) ring fused to an isothiazole (B42339) ring, has been a subject of academic interest, although it remains less explored compared to its isomers, such as isothiazolo[4,3-b]pyridines and isothiazolo[5,4-b]pyridines. researchgate.netnih.gov Research has demonstrated that the arrangement of the nitrogen and sulfur atoms within the fused system significantly influences the compound's biological activity. For instance, studies on cyclin G-associated kinase (GAK) inhibitors have shown that isothiazolo[4,3-b]pyridines can exhibit potent inhibitory activity, while the closely related isothiazolo[4,5-b]pyridine derivatives were found to be inactive against the same target. researchgate.net This highlights the critical importance of the scaffold's isomeric form in determining its biological function.

Significance of Halogenated Isothiazolopyridines in Synthetic Methodologies and Medicinal Chemistry Research

The introduction of halogen atoms, such as chlorine, onto the isothiazolopyridine core is a key strategy in both synthetic and medicinal chemistry. Halogenated heterocycles serve as versatile intermediates in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to build molecular complexity. From a medicinal chemistry perspective, the incorporation of a halogen can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, halogenated isothiazolopyridines, including 7-Chloroisothiazolo[4,5-b]pyridine, are valuable compounds for the development of new synthetic methods and for the exploration of novel therapeutic agents.

Historical Development of Isothiazolopyridine Chemistry and its Derivatives

The chemistry of isothiazolopyridines has evolved from early explorations of fused heterocyclic systems to more targeted synthetic efforts driven by the search for new biologically active compounds. Initial research focused on the fundamental synthesis and characterization of the various isomeric isothiazolopyridine scaffolds. nih.gov Over time, the development of more sophisticated synthetic methodologies has enabled the preparation of a wider range of derivatives with diverse substitution patterns. researchgate.net Much of the recent research has been propelled by the potential of isothiazolopyridines in medicinal chemistry, with studies investigating their efficacy as kinase inhibitors and other therapeutic targets. researchgate.net This has led to a deeper understanding of the structure-activity relationships within this class of compounds and continues to fuel the development of new derivatives with tailored properties.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₆H₃ClN₂S
Molecular Weight 170.61 g/mol
CAS Number 2766230-58-2
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2S B14884137 7-Chloroisothiazolo[4,5-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

7-chloro-[1,2]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3ClN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H

InChI Key

FXTWPPMMCJHPAT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=NSC2=C1Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 7 Chloroisothiazolo 4,5 B Pyridine Derivatives

Reaction Pathways and Transformation Mechanisms in Isothiazolopyridine Synthesis

The construction of the isothiazolo[4,5-b]pyridine core can be approached through various synthetic strategies, primarily involving the annulation of a pyridine (B92270) ring onto a pre-existing thiazole (B1198619) or the formation of the isothiazole (B42339) ring from a substituted pyridine precursor.

Elucidation of Ionic and Radical Reaction Mechanisms

The synthesis of isothiazolopyridine derivatives can proceed through both ionic and radical pathways, depending on the reagents and reaction conditions.

One prominent ionic mechanism involves the oxidative cyclization of a substituted picolinonitrile. For instance, the treatment of a picolinonitrile derivative with bromine can lead to the in-situ formation of a thiol, which then undergoes immediate cyclization to form the isothiazole ring. rsc.org This method avoids the dimerization of the thiol intermediate. rsc.org

Another example of an ionic pathway is the one-pot Michael addition and cyclo-elimination cascade. dmed.org.ua This involves a Knoevenagel condensation followed by a Michael addition of a carbanion, leading to intramolecular cyclization and elimination to form the fused pyridine ring. dmed.org.ua

Radical reactions also play a role in the synthesis and transformation of related heterocyclic systems. For instance, titanocene (B72419) catalysts have been used to achieve the radical-radical ring opening of N-acylated aziridines, demonstrating the utility of radical pathways in manipulating strained heterocycles. mdpi.com While not directly on 7-chloroisothiazolo[4,5-b]pyridine, these studies on related nitrogen-containing heterocycles highlight the potential for radical-mediated transformations. mdpi.comresearchgate.net

Ring Transformations and Rearrangement Processes

Ring transformations and rearrangements are notable features in the chemistry of isothiazolopyridines and related heterocycles. For example, during the synthesis of thiazolo[4,5-b]pyridines, a reaction between a thiazole derivative and a chromone (B188151) can proceed via nucleophilic attack of the thiazole nitrogen atom on the chromone, followed by ring cleavage and recyclization to form the pyridine ring. dmed.org.ua

In a different context, the treatment of 2-halogenoquinoxalines with potassium amide in liquid ammonia (B1221849) can lead to ring transformation, yielding benzimidazole (B57391) derivatives. researchgate.net While this is not a direct example involving this compound, it illustrates the potential for ring contraction and rearrangement in related nitrogen-containing heterocyclic systems under specific reaction conditions.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Moiety

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic substitution, influenced by the electron-withdrawing nature of the fused isothiazole ring and the chloro substituent.

The presence of a nitro group on the pyridine ring, as seen in the related compound 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine, significantly enhances the electrophilic character of the molecule. evitachem.com This makes the pyridine ring more susceptible to nucleophilic attack. evitachem.comnih.gov The chloro group at the 7-position is a key site for nucleophilic substitution, allowing for the introduction of various functional groups to modify the compound's structure. rsc.orgevitachem.com

For instance, in the synthesis of isothiazolo[4,5-b]pyridine-based GAK inhibitors, nucleophilic aromatic substitution on 3,6-dibromoisothiazolo[4,5-b]pyridine with different N-nucleophiles was successfully employed to introduce various amine functionalities at the 3-position. rsc.org This highlights the reactivity of halogenated positions on the pyridine ring towards nucleophiles.

Reactivity of the Isothiazole Ring System

The isothiazole ring within the fused system exhibits its own characteristic reactivity, including oxidation at the sulfur atom and susceptibility to ring-opening reactions.

Oxidation Reactions at the Sulfur Atom

The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones. This transformation can significantly alter the electronic properties and reactivity of the entire molecule. For example, in the phenothiazine (B1677639) ring system, oxidation of the sulfur atom to a sulfoxide (B87167) was found to facilitate sulfur extrusion, leading to a ring-contracted carbazole (B46965) product in high yield. mdpi.com While this is a different heterocyclic system, it demonstrates a potential reaction pathway for oxidized isothiazole derivatives. The oxidation state of sulfur can be determined using established rules based on electronegativity. youtube.com

Ring Opening and Recyclization Studies

The isothiazole ring can undergo cleavage under certain conditions. For instance, the synthesis of isothiazolo-[5,4-b]- and -[4,5-c]-pyridines has been achieved through the cleavage of the N–O bond in precursor isoxazolopyridine-4-thiols. researchgate.net This process can be initiated photochemically or thermally in the presence of a molybdenum catalyst, likely proceeding through a nitrene intermediate which then undergoes intramolecular attack by the thiol group to form the isothiazole ring. researchgate.net

In a different study, the reduction of a thiazolo[4,5-b]pyridine (B1357651) with silane (B1218182) reagents at elevated temperatures led to the cleavage of the thiazole ring, resulting in the formation of disulfide byproducts. beilstein-journals.org This indicates that under certain reductive conditions, the five-membered sulfur-containing ring can be susceptible to opening.

Investigating the Stability and Degradation Profiles of this compound and its Analogs

Detailed experimental studies on the stability and degradation profile of this compound are not extensively documented in publicly available scientific literature. However, by examining the general principles of stability for related heterocyclic compounds, including chloropyridines and other isothiazole derivatives, a theoretical profile can be inferred. Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation pathways and products. core.ac.ukresearchgate.netnih.govnih.gov

The stability of this compound is influenced by the electronic properties of the fused ring system. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, a reactivity that can be modulated by the presence of the fused isothiazole ring and the chloro-substituent.

Hydrolytic Stability:

The hydrolytic stability of this compound would likely be pH-dependent.

Basic Conditions: Under basic conditions, direct nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion could potentially occur, leading to the formation of 7-hydroxyisothiazolo[4,5-b]pyridine. The rate of this reaction would depend on the temperature and the concentration of the base.

Thermal Stability:

Heterocyclic compounds, in general, exhibit a range of thermal stabilities. The thermal decomposition of nitrogen-containing heterocyclic compounds often proceeds via complex radical mechanisms, leading to the cleavage of C-N, C-C, and C-H bonds. For this compound, thermal stress could potentially lead to the elimination of hydrogen chloride and subsequent polymerization or rearrangement of the heterocyclic core. Studies on related nitrogen-rich heterocyclic esters have shown them to be thermally stable up to 250 °C. researchgate.net

Photostability:

The photostability of this compound would be dependent on its UV-visible absorption characteristics. Aromatic and heterocyclic compounds can undergo photodegradation upon absorption of light, leading to a variety of reactions including ring-opening, rearrangement, or substitution. The presence of the chlorine atom might also influence the photolytic pathway.

Reactivity of the Isothiazole Ring:

It is also important to consider the stability of the isothiazole ring itself. The N-S bond in the isothiazole ring can be susceptible to cleavage under certain reductive or oxidative conditions, which could be a potential degradation pathway.

A comprehensive understanding of the stability of this compound would necessitate dedicated experimental studies, including forced degradation analysis under various stress conditions and the characterization of any resulting degradation products. Such studies are crucial for the development of stable formulations and for predicting the environmental fate of this class of compounds.

Chemical Reactivity and Mechanistic Insights

Recent studies on the synthesis of isothiazolo[4,5-b]pyridine derivatives have provided valuable insights into the reactivity of this scaffold. A 2024 study by De Jonghe et al. highlighted the utility of dihalogenated isothiazolo[4,5-b]pyridines as versatile building blocks for creating a library of substituted analogs. rsc.org This research provides a foundation for understanding the potential reactions of this compound.

The primary mode of reaction for this compound is expected to be nucleophilic aromatic substitution (SNAr) at the 7-position. The electron-withdrawing nature of the pyridine nitrogen atom activates the chloro-substituent towards displacement by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The chlorine atom at the 7-position of the isothiazolo[4,5-b]pyridine ring is susceptible to substitution by a range of nucleophiles. This is a common and powerful method for functionalizing such heterocyclic systems. researchgate.netnih.govmdpi.comlumenlearning.comuoanbar.edu.iq

NucleophileProductReaction ConditionsReference
Amines (R-NH₂)7-Amino-isothiazolo[4,5-b]pyridine derivativesTypically heated in a suitable solvent, often with a base. rsc.org
Alcohols (R-OH)7-Alkoxy-isothiazolo[4,5-b]pyridine derivativesReaction with an alkoxide in an alcoholic solvent.Inferred from general SNAr principles.
Thiols (R-SH)7-Thioether-isothiazolo[4,5-b]pyridine derivativesReaction with a thiolate in a suitable solvent.Inferred from general SNAr principles.

Mechanistic Considerations for SNAr:

The SNAr reaction on the this compound ring likely proceeds through a two-step addition-elimination mechanism.

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system, including the nitrogen atom of the pyridine ring. lumenlearning.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. The electronic properties of the isothiazolo[4,5-b]pyridine ring system play a crucial role in stabilizing the Meisenheimer intermediate, thereby facilitating the reaction.

Palladium-Catalyzed Cross-Coupling Reactions:

In addition to SNAr reactions, the chloro-substituent at the 7-position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents.

Reaction NameCoupling PartnerProductReference
Suzuki CouplingBoronic acids or esters7-Aryl or 7-Vinyl-isothiazolo[4,5-b]pyridinesInferred from reactivity of similar chloro-heterocycles.
Heck CouplingAlkenes7-Alkenyl-isothiazolo[4,5-b]pyridinesInferred from reactivity of similar chloro-heterocycles.
Buchwald-Hartwig AminationAmines7-Amino-isothiazolo[4,5-b]pyridinesInferred from reactivity of similar chloro-heterocycles.

These cross-coupling reactions typically involve an oxidative addition of the chloro-heterocycle to a palladium(0) catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck) and subsequent reductive elimination to yield the product and regenerate the catalyst.

The chemical reactivity of this compound as a versatile synthetic intermediate opens up a wide range of possibilities for the design and synthesis of novel compounds with potential applications in various fields of chemistry and pharmacology. Further mechanistic studies would provide a deeper understanding of the factors governing its reactivity and could lead to the development of more efficient and selective synthetic methodologies.

Structural Elucidation and Advanced Characterization Techniques for Isothiazolopyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR are fundamental techniques for characterizing isothiazolopyridine derivatives. researchgate.net The chemical shifts (δ) in ¹H NMR spectra provide information about the electronic environment of protons, while the coupling constants (J) reveal through-bond connectivities between neighboring protons. For instance, in pyridine-based compounds, protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum. rsc.org

Similarly, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached substituents. In a study of various isothiazolopyridine isomers, all one-bond and long-range ¹³C-¹H coupling constants were determined to aid in the definitive assignment of carbon signals. researchgate.net For example, the signals for the unsubstituted C-4, C-5, and C-7 carbons in one isomer were observed at 116.90, 143.17, and 143.04 ppm, respectively. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridine Derivatives This table provides examples of typical chemical shifts for protons and carbons in substituted pyridine rings, which are analogous to the pyridine moiety in 7-Chloroisothiazolo[4,5-b]pyridine. The exact values for the title compound would require specific experimental data.

NucleusChemical Shift (δ) Range (ppm)Typical Multiplicity
Pyridine Ring Protons7.0 - 9.0Doublet, Triplet, Multiplet
Pyridine Ring Carbons120 - 160Singlet
Substituted CarbonsVaries with substituentSinglet

Data sourced from analogous pyridine structures. rsc.org

Two-Dimensional NMR Techniques (e.g., NOESY for Regioselectivity Confirmation)

Two-dimensional (2D) NMR experiments are indispensable for resolving complex structures where 1D spectra may be ambiguous due to signal overlap. libretexts.orgwikipedia.org Techniques like COSY (Correlation Spectroscopy) identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. wikipedia.orghuji.ac.il

For determining the specific arrangement of substituents (regioselectivity), the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful. huji.ac.il NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. This allows for the unambiguous assignment of isomeric structures by revealing which protons are spatially near each other.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its elemental composition. Standard mass spectrometry can confirm the expected molecular mass of a synthesized compound.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring molecular masses with extremely high accuracy (typically to four or more decimal places). researchgate.netyoutube.com This precision allows for the unambiguous determination of the elemental formula of a molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.netyoutube.com For a compound like this compound (C₆H₃ClN₂S), HRMS would be used to confirm this exact formula by matching the experimentally measured mass to the calculated theoretical mass. chemicalbook.com HRMS instruments like Time-of-Flight (TOF) and Orbitrap analyzers are commonly used for this purpose. researchgate.netnih.gov

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₃ClN₂S
Molecular Weight170.61
CAS Number2766230-58-2

Data sourced from ChemicalBook. chemicalbook.com

X-ray Crystallography and Single-Crystal Diffraction Analysis

For isothiazolopyridine derivatives, single-crystal X-ray diffraction can confirm the fusion pattern of the heterocyclic rings and the exact position of substituents like the chlorine atom in this compound. nih.govresearchgate.net The analysis also provides details on intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov

Table 3: Example Crystal Structure Data for a Fused Heterocyclic System This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment on a related heterocyclic compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.8707(2)
b (Å)15.9681(4)
c (Å)11.9798(4)
β (°)100.283(3)
Volume (ų)1481.44(7)

Data sourced from a study on a fused triazolo-thiadiazole system. mdpi.com

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) and Electronic Absorption Spectroscopy (e.g., UV-Vis)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. vscht.cz Specific functional groups absorb infrared radiation at characteristic frequencies, causing bonds to stretch or bend. vscht.cz The IR spectrum of an isothiazolopyridine derivative would show characteristic absorption bands for C-H, C=N, and C=C bonds within the aromatic ring system. The presence and position of these bands help to confirm the structural integrity of the synthesized molecule. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. sharif.edu The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, which plots absorbance versus wavelength, is characteristic of the compound's conjugated system. For isothiazolopyridine derivatives, UV-Vis spectra can provide information about the extent of conjugation and the electronic effects of substituents. nih.govnih.gov For example, studies on related derivatives have shown strong, broad absorption bands in the UV region. nih.gov

Table 4: Characteristic Spectroscopic Data for Isothiazolopyridine Derivatives

Spectroscopic TechniqueWavelength/WavenumberObservation
UV-Vis Spectroscopy~300-370 nmStrong, broad absorption bands
Infrared Spectroscopy~1500-1600 cm⁻¹Bands corresponding to C=N and C=C stretching

Data sourced from studies on isothiazolopyridine and related derivatives. nih.govnih.gov

Computational and Theoretical Investigations of 7 Chloroisothiazolo 4,5 B Pyridine Systems

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful in silico tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein. This approach is instrumental in drug discovery for identifying potential lead compounds and for rationalizing observed biological activities.

For 7-chloroisothiazolo[4,5-b]pyridine, docking studies against various kinases or other potential targets would be essential to predict its binding affinity and mode. Such studies would involve generating a 3D model of the compound and placing it into the binding pocket of a target protein. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be calculated and scored to estimate the binding energy.

Table 1: Representative Data from Molecular Docking Studies of Isothiazolopyridine Derivatives

Compound ScaffoldTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Isothiazolo[4,5-b]pyridineCyclin G-associated kinase (GAK)-5.2Inactive, unfavorable pose
Isothiazolo[4,3-b]pyridineCyclin G-associated kinase (GAK)-9.8Hinge region amino acids
Thiazolo[5,4-b]pyridine (B1319707)Phosphoinositide 3-kinase (PI3Kα)-10.5Val851, Typ836, Asp810, Lys802

Note: Data for isothiazolo[4,5-b]pyridine is inferred from qualitative descriptions in the literature. ijoctc.orgrsc.org Data for related scaffolds is provided for comparative purposes. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density distribution) of molecules. Such studies on this compound would yield valuable information about its geometry, stability, and reactivity. DFT calculations can determine bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

Furthermore, DFT is employed to study tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For the isothiazolo[4,5-b]pyridine scaffold, potential tautomers could exist, and DFT calculations can predict the relative energies of these forms, thus identifying the most stable tautomer under different conditions. While specific studies on this compound are not available, DFT has been used to study the tautomerism of related heterocyclic systems like imidazo[4,5-b]pyridines, revealing the influence of substituent groups on tautomeric equilibrium. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and its ability to participate in chemical reactions. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scirp.org For this compound, a map of the HOMO and LUMO would show the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks, respectively.

Structure-Activity Relationship (SAR) Studies Using In Silico Methodologies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methodologies use computational models to predict the activity of new compounds and to rationalize the activities of existing ones.

By building a computational model based on a set of known active and inactive compounds, it is possible to predict the biological potency of new, untested molecules. For the isothiazolo[4,5-b]pyridine scaffold, while the initial investigation for GAK inhibition yielded inactive compounds, these results are still valuable for building SAR models. ijoctc.orgrsc.org They serve as negative data points that help in defining the structural requirements for activity. For this compound, predictive models could be used to screen for potential biological targets or to estimate its activity against a panel of kinases or other enzymes.

The study on isothiazolo[4,5-b]pyridines as GAK inhibitors provides a clear example of how computational methods can rationalize activity differences. ijoctc.orgrsc.org The inactivity of the isothiazolo[4,5-b]pyridine scaffold compared to its active isothiazolo[4,3-b]pyridine isomer was explained by molecular modeling, which showed an unfavorable binding mode. ijoctc.orgrsc.orgnih.gov This demonstrates that even a subtle change in the arrangement of atoms, such as the position of the pyridine (B92270) nitrogen, can have a dramatic impact on biological activity.

For this compound, SAR studies would involve comparing its predicted or measured activity with that of other derivatives of the same scaffold. For instance, replacing the chlorine atom with other substituents (e.g., methoxy, amino, or a bulky phenyl group) would alter the electronic and steric properties of the molecule. In silico analysis of these modifications would help in understanding the key structural features required for a desired biological effect.

Molecular Dynamics and Simulation Studies

Molecular dynamics and Monte Carlo simulations represent powerful tools for investigating the dynamic and thermodynamic properties of chemical systems. While research explicitly detailing these simulations for this compound is limited, the principles of these methods can be applied to predict its behavior, such as its interaction with biological macromolecules or its adsorption properties on various materials.

Molecular Dynamics (MD) Simulations

Monte Carlo (MC) Simulations for Adsorption Characteristics

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of adsorption, MC simulations can determine the most stable configurations of a molecule on a surface and calculate thermodynamic properties such as the heat of adsorption.

For a hypothetical study of this compound, one could expect the generation of data similar to that seen for other pyridine bases. A representative table below illustrates the type of data that could be generated from such a simulation, based on findings for related compounds.

Table 1: Hypothetical Monte Carlo Simulation Data for Adsorption on a Zeolite Surface

ParameterValue
Simulation Temperature293 K
Pressure Range0.1 - 3.0 kPa
Adsorbed SpeciesThis compound
SubstrateHeulandite (010) surface
Calculated Heat of Adsorption (ΔHads) at 1.0 kPa-14.5 kcal/mol (estimated)

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that could be obtained from a Monte Carlo simulation. They are based on values reported for structurally similar pyridine derivatives.

Such simulations would identify specific interaction sites on a surface, revealing how the nitrogen and sulfur atoms of the isothiazolo ring, the nitrogen of the pyridine ring, and the chlorine atom contribute to the adsorption energy and orientation. By comparing these simulated results with experimental data, a more complete understanding of the physicochemical properties of this compound could be achieved.

Exploration of Biochemical and Biological Research Applications of Isothiazolopyridine Derivatives Non Clinical Focus

Kinase Inhibition Studies

Protein kinases, which regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins, are prominent targets in biochemical research. The unique structural features of isothiazolopyridine and thiazolopyridine derivatives make them suitable candidates for interacting with the highly conserved ATP-binding site of these enzymes.

Cyclin G-Associated Kinase (GAK) Inhibition Research and Structure-Inactivity Relationships

Cyclin G-Associated Kinase (GAK), a serine/threonine kinase, is a key regulator of clathrin-mediated membrane trafficking. nih.gov It plays a crucial role in the lifecycle of several viruses, such as the hepatitis C virus (HCV), by facilitating viral entry and assembly, making it a target for host-centered antiviral research. nih.govnih.gov

Research has extensively explored isothiazolo[4,3-b]pyridines as potent inhibitors of GAK. nih.govresearchgate.net Studies have shown that derivatives from this class can exhibit potent affinity for GAK, with dissociation constants (Kd) in the low nanomolar range. nih.govnih.govnih.gov Specifically, the most effective GAK ligands within the isothiazolo[4,3-b]pyridine series often feature an alkoxy group at the 3-position of the scaffold. nih.govresearchgate.net

In contrast, a significant finding in the structure-activity relationship (SAR) of GAK inhibitors came from the investigation of the isomeric isothiazolo[4,5-b]pyridine scaffold, the core of 7-Chloroisothiazolo[4,5-b]pyridine. Despite the development of an efficient synthetic route to access 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines for further functionalization, none of the synthesized derivatives from this specific scaffold showed any activity as GAK inhibitors. nih.gov Molecular modeling was employed to understand this stark difference in activity between the two isomers, highlighting a critical structure-inactivity relationship. This demonstrates that the precise arrangement of the nitrogen and sulfur atoms within the bicyclic system is crucial for binding to the GAK active site. The inactivity of the isothiazolo[4,5-b]pyridine chemotype underscores the high degree of structural specificity required for GAK inhibition. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition Research with Related Thiazolopyridine Scaffolds

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to cellular processes like growth, proliferation, and survival. mdpi.com Its dysregulation is implicated in various diseases, making PI3K a significant target for inhibitor development. While many known PI3K inhibitors feature heteroaryl morpholine (B109124) cores, research has also successfully identified the related thiazolo[5,4-b]pyridine (B1319707) skeleton as a potent template for new PI3K inhibitors. mdpi.com

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized, yielding compounds with potent PI3K inhibitory activity. mdpi.com Structure-activity relationship studies revealed several key features for potency:

The thiazolo[5,4-b]pyridine core proved to be a viable scaffold.

A pyridyl group attached to the scaffold was identified as a key structural unit for high potency; replacing it with a phenyl group led to a significant drop in activity. mdpi.com

A sulfonamide functional group was found to be important for PI3Kα inhibitory activity. mdpi.com

One representative compound, 19a , demonstrated potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with IC50 values in the low nanomolar range (3.6 nM for PI3Kα), though it was about ten times less active against the PI3Kβ isoform. researchgate.netmdpi.com Docking studies suggested that the N-heterocyclic core of this compound is directly involved in binding to the kinase hinge region through key hydrogen bond interactions. researchgate.netmdpi.com These findings validate the thiazolopyridine scaffold as a promising starting point for developing isoform-selective PI3K inhibitors. mdpi.com

c-KIT Inhibition Studies Employing Thiazolopyridine Derivatives

The c-KIT receptor tyrosine kinase is another important target in biochemical and cancer research. Mutations leading to its constitutive activation are drivers in various cancers, including gastrointestinal stromal tumors (GIST). mdpi.comresearchgate.net Overcoming resistance to existing inhibitors like imatinib (B729) is a significant research goal. researchgate.net

In this context, novel thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors. mdpi.comresearchgate.net Through the synthesis and SAR studies of 31 derivatives, researchers identified compound 6r as a particularly effective inhibitor. mdpi.comresearchgate.net This compound significantly inhibited c-KIT and suppressed the proliferation of GIST cells. mdpi.comresearchgate.net Notably, it was also potent against a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. mdpi.comresearchgate.net The research provided valuable SAR information for designing new c-KIT inhibitors capable of overcoming drug resistance. mdpi.comresearchgate.net

Principles of Kinase-Ligand Binding and Structure-Based Design

The development of kinase inhibitors based on scaffolds like isothiazolopyridine is guided by the principles of structure-based drug design, which leverages the three-dimensional structure of the target protein.

Protein kinases share a common structural fold consisting of an N-terminal lobe and a C-terminal lobe. The ATP-binding site, the target for most kinase inhibitors, is located in a hydrophobic pocket between these two lobes. A flexible "hinge" region connects the lobes and forms crucial hydrogen bonds with the adenine (B156593) ring of ATP. Inhibitors are designed to mimic these interactions.

Structure-based design is an iterative process that involves:

Hit Identification: Screening compound libraries to find initial molecules that bind to the kinase. nih.gov

Structural Analysis: Determining the three-dimensional structure of the kinase-ligand complex, often through X-ray crystallography, to understand the binding mode.

Computational Modeling (Docking): Using computer simulations to predict how different compounds will fit into the kinase active site and to prioritize molecules for synthesis.

Chemical Synthesis and SAR: Synthesizing modified compounds to improve binding affinity and selectivity, and analyzing the structure-activity relationships to guide further design.

A key aspect of kinase dynamics is the conformation of the "DFG motif" (Asp-Phe-Gly) at the start of the activation loop. In the active state ("DFG-in"), the aspartate residue is positioned to participate in catalysis. In an inactive state ("DFG-out"), the phenylalanine residue moves into the ATP pocket, creating a new hydrophobic pocket that can be exploited by specific inhibitors like imatinib. Designing ligands that target these different conformational states is a key strategy for achieving inhibitor selectivity.

Interaction with Other Biological Targets and Enzyme Systems (Excluding Clinical Outcomes)

While kinase inhibition is a primary focus, isothiazolopyridine derivatives are also investigated for their broader enzymatic interactions to understand their selectivity and potential off-target effects.

Broad-Spectrum Enzyme Inhibitory Profiles

The characterization of a compound's activity across a wide range of enzymes is crucial for its development as a selective chemical probe.

Kinase panel profiling is a common method used to assess selectivity. For instance, the potent thiazolo[5,4-b]pyridine-based c-KIT inhibitor 6r was subjected to kinase panel profiling, which revealed that it possessed "reasonable kinase selectivity," indicating that while it is potent against c-KIT, it may also interact with other kinases to a lesser extent. mdpi.comresearchgate.net

Furthermore, some isothiazolopyridine derivatives exhibit a different kind of broad-spectrum activity. The potent isothiazolo[4,3-b]pyridine inhibitors of GAK have been shown to possess broad-spectrum antiviral activity against unrelated RNA viruses, including dengue, Ebola, and chikungunya viruses. nih.govnih.gov This activity is not due to direct interaction with viral proteins but is achieved by inhibiting the host kinase GAK, which these different viruses rely on for intracellular trafficking during their lifecycles. nih.gov This host-targeted approach demonstrates that inhibiting a single, crucial cellular enzyme can have wide-ranging effects on multiple pathogens that depend on it.

Protein Binding and Interaction Analyses

There is currently no available information in the scientific literature regarding the protein binding and interaction analyses of this compound.

Mechanistic Investigations into Observed Biological Activities

As there are no documented biological activities for this compound, no mechanistic investigations into its mode of action at a molecular level have been reported.

In Vitro Biological Evaluation Methodologies and Assays

Specific in vitro biological evaluation methodologies and assay data for this compound are not available in the current body of scientific research.

Future Research Directions and Advanced Methodologies for Isothiazolopyridine Chemistry

Development of Novel and Efficient Synthetic Routes to Complex 7-Chloroisothiazolo[4,5-b]pyridine Derivatives

The development of novel and efficient synthetic pathways is fundamental to exploring the chemical space around the this compound core. While classical synthetic methods have been established, future efforts will concentrate on methodologies that offer greater efficiency, atom economy, and the ability to generate complex and diverse molecular architectures. Researchers are looking into new direct synthetic approaches for isothiazolopyridines. cdnsciencepub.com Key areas of development include:

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety for handling hazardous reagents, and streamlined scalability. Applying flow chemistry to the synthesis of this compound intermediates could significantly accelerate the production of analog libraries.

Photoredox Catalysis: This strategy uses light to initiate chemical reactions, often under mild conditions. It could enable novel transformations and the formation of C-C and C-heteroatom bonds that are challenging to achieve with traditional thermal methods, thus facilitating the creation of unique derivatives.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative for certain synthetic steps. The use of engineered enzymes could allow for the enantioselective or regioselective functionalization of the isothiazolopyridine scaffold.

Advanced Functionalization and Scaffold Diversification Strategies

Beyond the initial synthesis of the core structure, the ability to modify it through advanced functionalization is crucial for creating structure-activity relationship (SAR) profiles. Future strategies will move beyond simple substitutions to more sophisticated modifications.

Late-Stage Functionalization (LSF): LSF techniques, particularly C-H activation, are highly sought after as they allow for the direct modification of the core scaffold at a late point in the synthetic sequence. This avoids the need for de novo synthesis for each new derivative, saving time and resources. Developing C-H functionalization protocols specific to the various positions on the this compound ring system would be a significant breakthrough.

Scaffold Hopping: This medicinal chemistry strategy involves replacing the core molecular scaffold with a different one while retaining similar biological activity. For this compound, this could involve replacing the isothiazolopyridine core with bioisosteric rings to explore new intellectual property space and potentially improve properties like solubility or metabolic stability.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules from a common starting material. Applying DOS principles to this compound would generate a wide range of compounds, increasing the probability of discovering molecules with novel functions.

Exploration of Material Science Applications (e.g., corrosion inhibition properties)

The unique electronic properties of heterocyclic compounds containing nitrogen and sulfur atoms make them promising candidates for applications in material science. A significant area of future research for this compound derivatives is their potential as corrosion inhibitors. Organic inhibitors function by adsorbing onto a metal surface, creating a protective film that blocks the electrochemical reactions responsible for corrosion. nih.govnih.gov

Heterocyclic compounds containing nitrogen, sulfur, and pi-electrons are known to be effective corrosion inhibitors. nih.govbohrium.com The this compound structure, possessing these features, is a prime candidate for investigation. Research would involve synthesizing derivatives and evaluating their performance in protecting metals like mild steel or copper in acidic or saline environments. nih.govmdpi.com The inhibition efficiency is typically dependent on the inhibitor's concentration and the surrounding temperature. nih.govresearchgate.net Studies on related heterocyclic systems have shown that they can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. bohrium.commdpi.com

Inhibitor Compound ClassMetalCorrosive MediumMaximum Inhibition Efficiency (%)
Imidazopyridine DerivativesMild Steel1 M HCl91%
Thiazolidinedione DerivativesCopper3.5 wt.% NaCl98%
Isoxazolidine DerivativesLow Carbon Steel1 M HCl>90% (visual estimate from data)
Thiadiazole DerivativesMild Steel0.50 M H₂SO₄>90% (visual estimate from data)

Identification and Investigation of New Biological Targets and Pathways (Excluding Clinical Trials)

Identifying the molecular targets and biological pathways modulated by this compound derivatives is a critical step in understanding their therapeutic potential. Future research, preceding any clinical consideration, will employ a range of preclinical methodologies:

Affinity-Based Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to "fish out" binding proteins from cell lysates using an immobilized version of the this compound derivative. This provides direct evidence of molecular targets.

Phenotypic Screening and Target Deconvolution: High-content screening can identify cellular phenotypes induced by the compound. Subsequent target deconvolution efforts, using genetic (e.g., CRISPR/Cas9 screening) or proteomic approaches, can then pinpoint the specific target responsible for the observed effect.

Computational Target Prediction: In silico methods can predict potential biological targets based on the structural similarity of this compound to known ligands of specific proteins or by docking the compound into the binding sites of various protein structures.

Integration of Cheminformatics, Artificial Intelligence, and Machine Learning in Compound Design and Activity Prediction

The integration of computational tools is revolutionizing the design and discovery of new molecules. Artificial intelligence (AI) and machine learning (ML) are powerful technologies for analyzing complex datasets and making predictions. nih.govnih.gov For the this compound scaffold, these approaches can accelerate research significantly.

Predictive Modeling: AI/ML models can be trained on existing data to predict various properties of new, virtual derivatives. researchgate.net This includes predicting biological activity against specific targets, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.

De Novo Design: Generative AI models can design novel molecular structures based on a desired set of properties. By providing the model with the this compound core and a target product profile, these algorithms can propose new derivatives that are optimized for activity and other key parameters.

Data Analysis: The large datasets generated from high-throughput screening and multi-omics studies require sophisticated analysis. Machine learning algorithms can identify complex patterns and structure-activity relationships that may not be apparent to human researchers, guiding the next cycle of compound design and optimization. nih.gov

Q & A

Q. What are the preferred synthetic routes for 7-chloroisothiazolo[4,5-b]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of halogenated pyridine precursors under phase-transfer catalysis or using Pd-mediated cross-coupling. For example, highlights the use of dry solvents (e.g., DMF) and catalysts like p-toluenesulfonic acid, which stabilize reactive intermediates. Reaction temperature (80–120°C) and solvent polarity critically affect regioselectivity and yield. Optimizing stoichiometry of reagents (e.g., NaOMe in refluxing PrOH) can mitigate side reactions, as seen in imidazo[4,5-b]pyridine derivatives .

Q. How does the electron-deficient pyridine ring in this compound influence its reactivity?

The chloro substituent at the 7-position enhances the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions. This property is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) where the chloro group acts as a leaving group. Computational studies (not directly cited but inferred from ) suggest that the electron-withdrawing effect lowers the LUMO energy, facilitating reactions with electron-rich partners .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR resolve the fused isothiazole-pyridine system, with deshielded peaks for protons adjacent to the chloro group (e.g., H-5 at δ 8.2–8.5 ppm).
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ at m/z 183.98 for C6_6H3_3ClN2_2S).
  • XRD : Single-crystal diffraction validates the planar heterocyclic core and chloro substituent geometry .

Advanced Research Questions

Q. How can regioselective C-2 arylation of this compound be achieved?

demonstrates that Pd-catalyzed direct C–H arylation at the C-2 position is feasible using PivOH (30 mol%) as an additive. The chloro group at C-7 directs selectivity by electronically deactivating adjacent positions. For example, coupling with aryl iodides under Pd(OAc)2_2/XPhos catalysis at 110°C in toluene affords 2-aryl derivatives with >85% regioselectivity. Subsequent functionalization at C-7 (e.g., substitution with azides) is possible due to the retained chloro group .

Q. What contradictions exist in the reactivity of the chloro group in isothiazolo[4,5-b]pyridines, and how can they be resolved?

and report conflicting stability: the 7-chloro group in imidazo[4,5-b]pyridines resists displacement under basic conditions (e.g., NaOMe/PrOH) but reacts readily with hydrazine. This dichotomy arises from the interplay of ring strain and electronic effects. To resolve contradictions, kinetic studies (e.g., monitoring reaction progress via HPLC) and DFT calculations can identify transition states and activation barriers .

Q. How do solvent effects modulate the fluorescence properties of this compound derivatives?

Derivatives with electron-donating substituents (e.g., methoxy) exhibit solvatochromism. In polar aprotic solvents (DMF, DMSO), intramolecular charge transfer (ICT) between the isothiazole and pyridine moieties enhances quantum yield (Φ = 0.45–0.62). Protic solvents (EtOH, H2_2O) quench fluorescence via hydrogen bonding, as observed in analogous compounds ( ). Time-resolved spectroscopy can quantify excited-state lifetimes .

Comparative and Methodological Questions

Q. How does this compound compare structurally and functionally to its imidazo[4,5-b]pyridine analogs?

Property This compound 2-Chloroimidazo[4,5-b]pyridine
Ring System Isothiazole + pyridineImidazole + pyridine
Cl Reactivity Moderate (directs C–H activation)High (prone to SNAr)
Biological Activity Limited dataAnticancer (IC50_{50} ~5 µM)
Synthetic Accessibility Challenging (requires harsh conditions)Moderate (amine-mediated cyclization)
The isothiazole ring’s sulfur atom increases electron deficiency, altering reactivity compared to nitrogen-rich imidazole analogs .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic Fukui indices, identifying C-2 and C-4 as reactive sites. Molecular docking (AutoDock Vina) assesses binding to targets like kinase enzymes, where the chloro group enhances hydrophobic interactions. MD simulations (AMBER) evaluate stability in biological membranes .

Data Contradiction Analysis

Q. Why do some studies report facile displacement of the 7-chloro group while others note inertness?

Discrepancies arise from substrate-specific steric and electronic factors. For example, shows that ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate resists azide substitution due to steric hindrance from the carbamate group. In contrast, observes rapid C-2 arylation in 7-chloroimidazo[4,5-b]pyridine due to reduced steric bulk. Controlled experiments varying substituent size (e.g., methyl vs. tert-butyl) can isolate these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.